

A Technical Guide to Fmoc-PEG5-alcohol: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Fmoc-PEG5-alcohol*

Cat. No.: *B13472883*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-PEG5-alcohol**, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and comprehensive experimental protocols for its use.

Core Properties of Fmoc-PEG5-alcohol

Fmoc-PEG5-alcohol is a polyethylene glycol (PEG) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a hydroxyl group at the other. The PEG chain, consisting of five ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.

Table 1: Chemical and Physical Properties of **Fmoc-PEG5-alcohol**

Property	Value	Source
CAS Number	2496687-06-8	BroadPharm
Molecular Formula	C ₂₅ H ₃₃ NO ₇	BroadPharm
Molecular Weight	459.5 g/mol	BroadPharm
Purity	Typically ≥95%	AxisPharm
Appearance	White to off-white solid or oil	-
Solubility	Soluble in DMSO, DMF, DCM	BroadPharm
Storage	-20°C	BroadPharm

Supplier Information

Fmoc-PEG5-alcohol is commercially available from several reputable suppliers of research chemicals and reagents. Pricing and availability can be obtained directly from the suppliers.

Table 2: Key Suppliers of **Fmoc-PEG5-alcohol**

Supplier	Product Number
BroadPharm	BP-24511
MedchemExpress	HY-W800656
AxisPharm	AP13895

Experimental Protocols

The utility of **Fmoc-PEG5-alcohol** lies in the orthogonal reactivity of its two functional groups. The Fmoc group can be selectively removed under basic conditions to liberate a primary amine, while the hydroxyl group can be activated for conjugation to various functionalities.

Fmoc Deprotection Protocol

The Fmoc protecting group is base-labile and is commonly removed using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

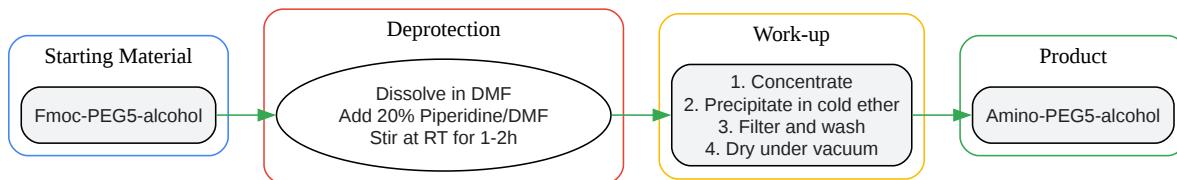
Materials:

- **Fmoc-PEG5-alcohol**
- 20% (v/v) Piperidine in DMF
- N,N-Dimethylformamide (DMF)
- Diethyl ether (cold)
- Round bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve **Fmoc-PEG5-alcohol** in a minimal amount of DMF in a round bottom flask.
- Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of **Fmoc-PEG5-alcohol**.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the piperidine and DMF.
- Precipitate the resulting amino-PEG5-alcohol by adding the concentrated residue to cold diethyl ether.
- Collect the precipitate by filtration and wash with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

- Dry the product under vacuum. The resulting amino-PEG5-alcohol can be used in the next step without further purification.



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Fmoc Deprotection Workflow

Activation of the Hydroxyl Group and Conjugation to a Primary Amine

The terminal hydroxyl group of the resulting amino-PEG5-alcohol can be activated to facilitate conjugation to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug). A common method is to convert the alcohol to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution.

Materials:

- Amino-PEG5-alcohol (from the previous step)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
- Amine-containing molecule
- Magnetic stirrer and stir bar
- Ice bath

- Argon or Nitrogen gas supply

Procedure:

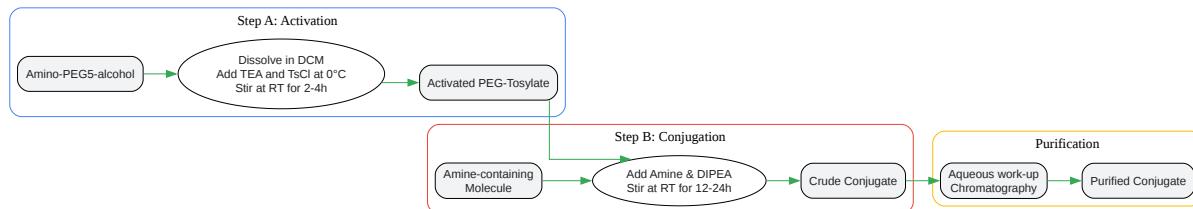
Step A: Activation of the Hydroxyl Group

- Dissolve the amino-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (TEA) or pyridine to the solution (typically 1.5-2 equivalents relative to the alcohol).
- Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (typically 1.2-1.5 equivalents) to the reaction mixture.
- Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
- Monitor the reaction by TLC. Once the starting material is consumed, the activated PEG-tosylate or PEG-mesylate is ready for the next step. The crude reaction mixture can often be used directly.

Step B: Conjugation to a Primary Amine

- To the crude reaction mixture containing the activated PEG, add the primary amine-containing molecule (typically 1-1.2 equivalents).
- Add an additional 1-2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the progress of the conjugation reaction by an appropriate method (e.g., LC-MS or HPLC).

- Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final conjugate using an appropriate chromatographic method, such as silica gel chromatography or size-exclusion chromatography.



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Hydroxyl Activation and Amine Conjugation Workflow

Applications in Research and Drug Development

The unique properties of **Fmoc-PEG5-alcohol** make it a valuable tool in various scientific disciplines:

- Peptide Synthesis: It can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer, which can improve the solubility and pharmacokinetic properties of the final peptide.

- **Drug Delivery:** The PEG linker can be used to attach therapeutic agents to targeting ligands (e.g., antibodies, peptides) or nanoparticles, creating drug delivery systems with enhanced stability and targeting capabilities.
- **PROTACs and Molecular Glues:** In the field of targeted protein degradation, this linker can be used to connect a target-binding ligand to an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- **Bioconjugation:** The deprotected amine or the activated hydroxyl group can be used to conjugate a wide range of molecules, including fluorescent dyes, biotin, or other reporter molecules, for use in diagnostic assays and imaging applications. For instance, a similar PEGylated linker has been used in the development of photocleavable linkers for multiplex protein imaging.

This technical guide provides a foundational understanding and practical protocols for the effective utilization of **Fmoc-PEG5-alcohol** in research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for safe handling and disposal procedures.

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